molecular formula C5H3BF4KN B1359445 Potassium trifluoro(6-fluoropyridin-3-yl)borate CAS No. 1111732-94-5

Potassium trifluoro(6-fluoropyridin-3-yl)borate

Cat. No.: B1359445
CAS No.: 1111732-94-5
M. Wt: 202.99 g/mol
InChI Key: FRIUXLLFAUQFID-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-fluoropyridin-3-yl)borate is an organotrifluoroborate compound with the chemical formula C5H3BF3KN5. It is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is often used as a boronic acid surrogate in organic synthesis .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of halohydroxypyridines , suggesting that it may interact with enzymes or substrates involved in these reactions.

Mode of Action

It is known to be used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . This suggests that it may interact with its targets by donating or accepting a fluorine atom during these reactions.

Biochemical Pathways

Given its role in the synthesis of halohydroxypyridines , it may influence pathways involving these compounds or their precursors.

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

Given its role in the synthesis of halohydroxypyridines , it may contribute to the formation of these compounds, which could have various effects depending on the specific context.

Action Environment

The action, efficacy, and stability of Potassium trifluoro(6-fluoropyridin-3-yl)borate can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other compounds, pH, temperature, and other conditions.

Biochemical Analysis

Biochemical Properties

Potassium trifluoro(6-fluoropyridin-3-yl)borate plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boron atom, which can form reversible covalent bonds with hydroxyl and amino groups. This interaction is crucial in enzyme inhibition and activation, as well as in the modulation of protein functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with key signaling molecules and transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. It can also interact with transcription factors, leading to changes in gene expression. These interactions are mediated by the boron atom, which can form stable complexes with various functional groups on biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects, including enzyme inhibition, disruption of cellular metabolism, and toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. It can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. This compound can also influence the overall metabolic balance within the cell by altering the activity of key regulatory enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound within the cell can impact its activity and function, as it may be concentrated in areas where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules in specific cellular environments. The compound’s activity and function can be modulated by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoro(6-fluoropyridin-3-yl)borate can be synthesized through the reaction of 6-fluoropyridine with boron trifluoride etherate, followed by treatment with potassium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(6-fluoropyridin-3-yl)borate is unique due to the presence of the fluorine atom on the pyridine ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

potassium;trifluoro-(6-fluoropyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIUXLLFAUQFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649123
Record name Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111732-94-5
Record name Potassium trifluoro(6-fluoropyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-fluoropyridine-5-trifluoroborate
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